
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused triazole and triazine rings, which contribute to its unique chemical properties and potential applications in various fields. The presence of phenyl groups at the 6 and 7 positions further enhances its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of precursor compounds. One common method involves the cyclization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with cyanogen bromide, yielding 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine . Another approach involves the interaction of 3-amino-5-hydrazino-1,2,4-triazole with benzil, resulting in the formation of the isomeric 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .
Industrial Production Methods: Industrial production methods for 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: 6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various types of chemical reactions, including electrophilic addition, nucleophilic displacement, and intramolecular cyclization . These reactions are facilitated by the presence of reactive sites within the triazole and triazine rings.
Common Reagents and Conditions: Common reagents used in the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include cyanogen bromide, benzil, and various amines . Reaction conditions often involve the use of solvents such as ethanol, tetrahydrofuran, and acetic acid, with temperatures ranging from room temperature to reflux conditions .
Major Products: The major products formed from the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide yields 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine, while the reaction with benzil produces 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .
科学研究应用
6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antifungal, anticancer, antiviral, and antitumor agents . Additionally, its unique electronic properties make it suitable for applications in materials science, such as the development of energetic materials .
作用机制
The mechanism of action of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
相似化合物的比较
Similar Compounds: Similar compounds to 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include other triazolotriazines, such as 3-methyl-6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine , and triazolothiadiazines . These compounds share similar structural features, such as fused triazole and triazine rings, but differ in their substituents and specific properties.
Uniqueness: The uniqueness of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine lies in its specific substitution pattern with phenyl groups at the 6 and 7 positions. This substitution enhances its stability and reactivity, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
37160-06-8 |
|---|---|
分子式 |
C16H11N5 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-15(13-9-5-2-6-10-13)20-21-11-17-19-16(21)18-14/h1-11H |
InChI 键 |
IGAUVIZYYOFFHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=NN=CN3N=C2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


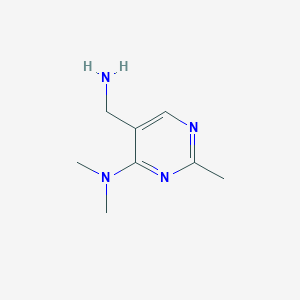
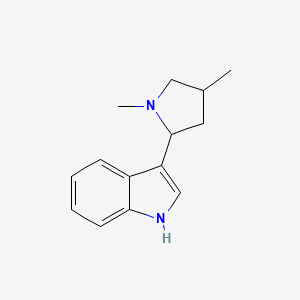
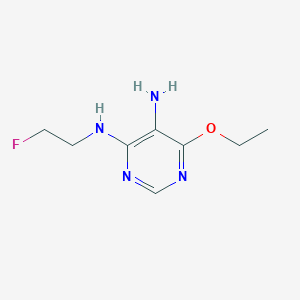

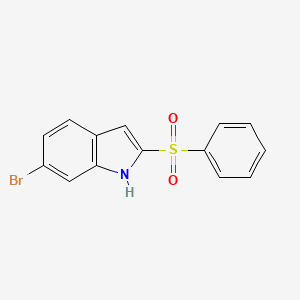

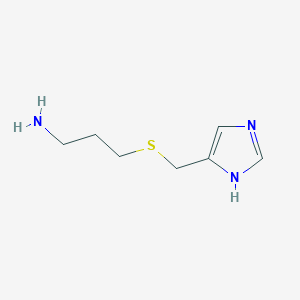

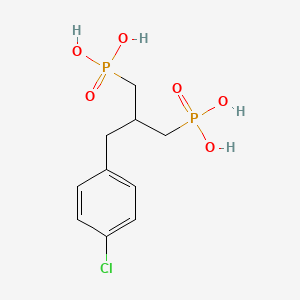
![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
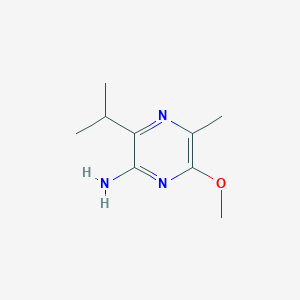
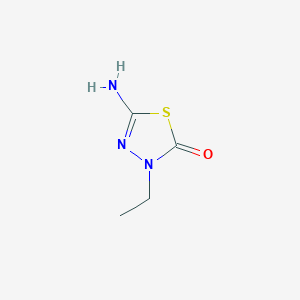
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)

